3-(4-bromophenyl)-3-hydroxy-1-(4-methoxyphenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide
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Description
3-(4-bromophenyl)-3-hydroxy-1-(4-methoxyphenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide is a useful research compound. Its molecular formula is C19H20Br2N2O2S and its molecular weight is 500.25. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Research efforts have been directed towards the synthesis and characterization of compounds with structural motifs similar to the specified chemical compound, demonstrating the ongoing interest in exploring novel structures for potential applications. For instance, studies on the synthesis of imidazo[2,1-b][1,3,4]thiadiazoles reveal methodologies that could potentially be applied to the synthesis of the specified compound, highlighting the importance of these synthetic routes in accessing a wide range of imidazo[2,1-b]thiazole derivatives for further application studies (Anusha et al., 2015).
Photodynamic Therapy
Compounds related to the specified chemical structure have been investigated for their utility in photodynamic therapy, particularly in the treatment of cancer. The synthesis and characterization of zinc phthalocyanines substituted with benzenesulfonamide derivative groups, for example, exhibit promising properties such as high singlet oxygen quantum yield, which are crucial for their effectiveness as Type II photosensitizers in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activity
Imidazo[2,1-b]thiazole derivatives have been synthesized and evaluated for their antimicrobial activities, providing a foundation for the potential use of the specified compound in similar applications. The synthesis and activity evaluation of novel 1,2,4-triazoles and 1,3,4-thiadiazoles bearing the imidazo[2,1-b]thiazole moiety against various bacterial and fungal pathogens indicate that these compounds could serve as promising antimicrobial agents (Güzeldemirci & Küçükbasmacı, 2010).
Molecular Magnetism
The study of compounds structurally related to the specified chemical compound extends to exploring their magnetic properties. Research on bisthienylethenes containing N,O-donor binding sites, leading to the synthesis of multifunctional mononuclear complexes, reveals interesting behaviors such as slow magnetic relaxation and photochromic behavior, indicative of their potential applications in molecular electronics and magnetism (Cao, Wei, Li, & Gu, 2015).
Properties
IUPAC Name |
3-(4-bromophenyl)-1-(4-methoxyphenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN2O2S.BrH/c1-24-17-9-7-16(8-10-17)21-13-19(23,14-3-5-15(20)6-4-14)22-11-2-12-25-18(21)22;/h3-10,23H,2,11-13H2,1H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPJXRUFWKGRYJI-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC([N+]3=C2SCCC3)(C4=CC=C(C=C4)Br)O.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Br2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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